Methomyl

Description

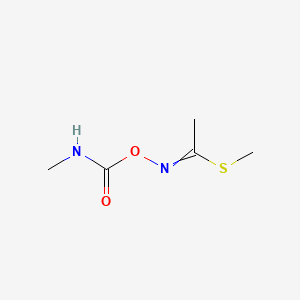

Structure

2D Structure

3D Structure

Properties

Key on ui mechanism of action |

INHIBITION OF ACETYLCHOLINESTERASE. Methomyl was among 24 pesticides tested for interactions with the estrogen receptor (ER) and the androgen receptor (AR) in transactivation assays. Estrogen-like effects on MCF-7 cell proliferation and effects on CYP19 aromatase activity in human placental microsomes were also investigated. Methomyl weakly stimulated aromatase activity. Lannate 1 -(methomyl) was incubated with erythrocytes of rats at different concentrations. ... There was a decrease in the activities of superoxide dismutase and glutathione reductase after 1/2 and 16 hour of Lannate addition. There was also a decrease in the amount of glutathione. The inhibition of enzyme activities and the decrease in glutathione concentration were dose independent. The results suggest that Lannate toxicity might lead to hemolysis, oxidation of hemoglobin and finally induced erythropenia. /Lannate/ |

|---|---|

Molecular Formula |

C5H10N2O2S |

Molecular Weight |

162.21 g/mol |

IUPAC Name |

methyl N-(methylcarbamoyloxy)ethanimidothioate |

InChI |

InChI=1S/C5H10N2O2S/c1-4(10-3)7-9-5(8)6-2/h1-3H3,(H,6,8) |

InChI Key |

UHXUZOCRWCRNSJ-UHFFFAOYSA-N |

SMILES |

CC(=NOC(=O)NC)SC |

Canonical SMILES |

CC(=NOC(=O)NC)SC |

Color/Form |

White crystalline solid |

density |

1.2946 at 75 °F (EPA, 1998) 1.2946 @ 24 °C referred to water @ 4 °C 1.3 g/cm³ 1.29 at 75 °F (75 °F): 1.29 |

melting_point |

172 to 174 °F (EPA, 1998) 78-79 °C 78 °C 172 °F |

physical_description |

Methomyl is a white crystalline solid with slight sulfurous smell. Used as a nematocide, and an insecticide on vegetables, tobacco, cotton, alfalfa, soy beans, and corn. (EPA, 1998) White, crystalline solid with a slight, sulfur-like odor. [insecticide]; [NIOSH] WHITE CRYSTALS WITH CHARACTERISTIC ODOUR. White, crystalline solid with a slight, sulfur-like odor. White, crystalline solid with a slight, sulfur-like odor. [insecticide] |

solubility |

6 % at 77 °F (NIOSH, 2022) Sol at 25 °C in wt/wt percent: water 5.8; ethanol 42; methanol 100; isopropanol 22; acetone 73 SOL IN MOST ORG SOLVENTS In water, 58,000 mg/l @ 25 °C Solubility in water, g/100ml at 25 °C: 5.8 (moderate) (77 °F): 6% |

vapor_pressure |

5e-05 mmHg at 77 °F (EPA, 1998) 0.0000054 [mmHg] 5.4X10-6 mm Hg @ 25 °C Vapor pressure at 25 °C: negligible 0.00005 mmHg at 77 °F (77 °F): 0.00005 mmHg |

Origin of Product |

United States |

Synthesis and Chemical Derivatization in Research Context

Academic Routes of Methomyl (B1676398) Synthesis

The primary and most well-documented academic and industrial synthesis of this compound involves the reaction of S-methyl N-hydroxythioacetimidate (MHTA), also known as this compound oxime, with methyl isocyanate. mdpi.commdpi.com This reaction is typically carried out in an inert organic solvent, such as N-methylpyrrolidone or methylene (B1212753) chloride, at temperatures ranging from 30-50°C. mdpi.commdpi.com

A key intermediate in this synthesis is MHTA. Several methods for the synthesis of MHTA have been developed, with the acetaldehyde (B116499) method being prominent. This process involves the reaction of acetaldehyde with hydroxylamine (B1172632) hydrochloride to form acetaldehyde oxime. Subsequent chlorination followed by reaction with sodium methylmercaptide yields MHTA. nih.gov

An alternative, more environmentally benign synthetic route for this compound has been explored using water as a solvent. This method also utilizes MHTA and methyl isocyanate as reactants, with the reaction proceeding under the influence of a catalyst, such as triethylamine (B128534), at a temperature of 50 to 80°C. nih.gov This approach is noted for its high safety profile and reduced environmental impact due to the absence of organic solvents. nih.gov Another patented process describes the synthesis of this compound from this compound oxime and methyl isocyanate in N-methylpyrrolidone with a triethylamine catalyst, achieving a high yield and purity. researchgate.net

The general reaction for the synthesis of this compound can be summarized as follows:

CH₃C(SCH₃)=NOH + CH₃NCO → CH₃C(SCH₃)=NOC(=O)NHCH₃

S-methyl N-hydroxythioacetimidate (MHTA) + Methyl isocyanate → this compound

| Reactant | Catalyst/Solvent | Temperature | Yield | Purity | Reference |

| S-methyl N-hydroxythioacetimidate, Methyl isocyanate | N-methylpyrrolidone, Triethylamine | 40°C | 96% | >99% | mdpi.comresearchgate.net |

| S-methyl N-hydroxythioacetimidate, Methyl isocyanate | Water, Triethylamine | 60-70°C | - | - | nih.gov |

| S-methyl N-hydroxythioacetimidate, Methyl isocyanate | Methylene chloride | 30-50°C | - | - | mdpi.com |

Isomeric Investigations and Thermodynamic Favorability Studies

This compound can exist as two geometric isomers due to the C=N double bond: the (Z)-isomer (syn) and the (E)-isomer (anti). science.gov The insecticidal activity of this compound is primarily attributed to the (Z)-isomer. scielo.br While both isomers can be formed during synthesis, the specific reaction conditions can influence the isomeric ratio of the final product.

Furthermore, this compound possesses a theoretical stereocenter at the sulfur atom, which could give rise to enantiomers. However, it is typically synthesized and used as a racemate, and its biological activity is not generally reported to be dependent on a specific enantiomer. scielo.br

Research on this compound Derivatives and Analogues

The synthesis of this compound derivatives and analogues is a significant area of research, primarily driven by the desire to understand structure-activity relationships (SAR) and to develop new compounds with improved properties. nih.gov SAR studies involve systematically modifying the chemical structure of a lead compound, like this compound, and evaluating the biological activity of the resulting analogues. nih.gov This approach helps to identify the key structural features responsible for the compound's activity.

In the context of this compound, research has focused on modifying various parts of the molecule, including the carbamoyl (B1232498) group, the thioacetimidate backbone, and the S-methyl group. nih.gov For instance, the synthesis of analogues with different substituents on the carbamate (B1207046) nitrogen can modulate the compound's lipophilicity and its interaction with the target enzyme, acetylcholinesterase. nih.gov

One area of investigation has been the synthesis of photoswitchable insecticides based on the this compound structure. By incorporating a photoisomerizable moiety, such as an azobenzene (B91143) group, into the molecule, it is possible to create a derivative whose insecticidal activity can be controlled by light. scielo.br

Environmental Fate and Transport Dynamics

Mobility and Distribution in Environmental Compartments

The mobility and distribution of methomyl (B1676398) in the environment are influenced by its physical and chemical properties, as well as the characteristics of the specific environmental matrix. This compound is a white crystalline solid with moderate to high water solubility (54.7 g/litre at 25°C or 58 g/L) and a low octanol/water partition coefficient (log Kow 0.12 or 1.24) herts.ac.ukpsu.eduinchem.orgwikipedia.orgresearchgate.net. These properties suggest a low tendency for bioaccumulation and a potential for mobility in water epa.govpsu.edu.

Soil Adsorption and Leaching Potential Studies

Studies on soil adsorption and leaching potential indicate that this compound is considered mobile according to the Food and Agricultural Organization (FAO) mobility classification system epa.gov. It adsorbs poorly to soil, with a low-to-moderate sorption capacity psu.eduinchem.orgresearchgate.netnih.gov. Weak adsorption to clay minerals, particularly illite, has been observed inchem.orgresearchgate.net. Adsorption coefficients (Kd) determined for soil/liquid partitioning demonstrate a weak-to-moderate affinity for soils, with values such as 0.46 × 10⁻³ m³/kg for sandy soil, 0.43 × 10⁻³ m³/kg for loamy sand, and 1.30 × 10⁻³ m³/kg for loam psu.eduresearchgate.net. This compound has also shown a higher sorption affinity for humic acid (Kd = 399.5) compared to clays (B1170129) psu.eduresearchgate.net.

Despite its mobility potential, field data suggest that this compound does not leach to significant depths in soil. Available field data indicate that little or no leaching is observed epa.gov. Modeling studies calculating sorption coefficients to assess leaching in greenhouse soils (sandy, loamy sand, and loam) under different transformation and irrigation rates predicted minimal leaching, with only 0.03% of the original mass having leached after 110 days under conditions of low transformation and high irrigation psu.eduresearchgate.net.

Reported half-lives of this compound in soil vary, ranging from a few days to more than 50 days, with dry conditions delaying breakdown inchem.org. Under field conditions, dissipation half-lives have been reported to range from 4 to 6 days in Mississippi to 54 days in California epa.gov. Laboratory studies reported an average half-life of 15.5 days in topsoil, while field conditions showed approximately 0.97–1.25 days for cropped soil psu.eduresearchgate.net. These variations highlight the influence of environmental conditions on this compound's transport and degradation in soil psu.eduresearchgate.net.

Here is a summary of some soil adsorption and half-life data:

| Soil Type/Condition | Adsorption Coefficient (Kd) (m³/kg) | Half-life (days) | Source |

| Sandy soil (greenhouse) | 0.46 × 10⁻³ | - | psu.eduresearchgate.net |

| Loamy sand (greenhouse) | 0.43 × 10⁻³ | - | psu.eduresearchgate.net |

| Loam soil (greenhouse) | 1.30 × 10⁻³ | - | psu.eduresearchgate.net |

| Humic acid | 399.5 | - | psu.eduresearchgate.net |

| Surface soils | - | 2 | psu.eduresearchgate.net |

| Subsoils | - | 15-48 (0.5-1.6 months) | psu.eduresearchgate.net |

| Topsoil (laboratory) | - | 15.5 (average) | psu.eduresearchgate.net |

| Cropped soil (field) | - | 0.97–1.25 (approx.) | psu.eduresearchgate.net |

| Mississippi (field dissipation) | - | 4-6 | epa.gov |

| California (field dissipation) | - | 54 | epa.gov |

Aquatic Transport and Dispersion Mechanisms

This compound's high water solubility and weak-to-moderate adsorption to soils contribute to its potential for contamination of surface and groundwater psu.edunih.govepa.gov. Important transport pathways to aquatic environments include runoff and spray drift epa.govepa.gov.

While this compound has high water solubility and has been widely used in agriculture, it has been infrequently detected as a contaminant of water bodies in the USA nih.gov. However, concerns exist regarding its potential impact on surface water, groundwater, and aquatic organisms due to its water solubility and toxicity to non-targeted aquatic organisms researchgate.net. In one instance, this compound residues were detected in the Las Vegas Wash, with the probable source being sewage treatment plant effluent and urban runoff psu.edu.

The estimated aqueous half-life for this compound is reported as 6 days in surface water and over 25 weeks in groundwater wikipedia.org. However, other sources indicate that this compound is not considered persistent in the environment, with half-lives in aquatic environments on the order of days to weeks (representative half-life values range from 2.5 to 52 days) epa.govepa.gov.

Atmospheric Distribution and Volatilization Research

The volatilization rate of this compound from both dry surfaces and water is relatively low psu.eduresearchgate.net. This is predicted by its low vapor pressure (0.72 mPa at 25°C or 5.4 x 10⁻⁶ torr) and Henry's law constant values (2.1 x 10⁻¹¹ atm-m³/mol) psu.eduinchem.orgresearchgate.netepa.gov. Hence, volatilization does not significantly contribute to this compound's dissipation from soil or water psu.eduresearchgate.netnih.gov.

Volatilization from soil and water surfaces is not expected to occur and is most likely not a concern for long-range transport epa.govepa.gov. While volatilization, atmospheric transport, and subsequent deposition to aquatic and terrestrial habitats may occur, its low vapor pressure and Henry's Law Constant indicate a low potential for volatilization and suggest that long-range transport is most likely not a major pathway of concern epa.gov.

Studies have estimated the atmospheric lifetime of Z-methomyl to be 224 days and E-methomyl to be 160 days at 25°C based on average OH radical concentration epa.gov. However, measured concentrations in ambient air near this compound-treated crops have been reported as non-detectable psu.eduresearchgate.net.

Degradation Pathways and Transformation Kinetics

This compound undergoes degradation in the environment through both abiotic and biotic processes. The major route of degradation appears to be aerobic and anaerobic biodegradation epa.govnih.gov.

Hydrolytic Degradation Research

Hydrolysis is considered a crucial degradation pathway for this compound in the natural environment due to the presence of a carboxylic ester bond in its molecular structure nih.gov. This compound is potentially subject to hydrolysis via cleavage of the ester bond to form its main degradates, this compound oxime and CO₂ psu.edunih.gov.

This compound is stable to hydrolysis at lower pHs (neutral to acidic), but it degrades slowly in alkaline conditions epa.govpsu.eduinchem.org. Environmental hydrolysis does not readily occur to a significant degree under mild-to-strong acidic conditions psu.edu. Studies have shown that this compound solutions at pH 2.7 or pH 5 did not significantly degrade via hydrolysis after 20 days, and this was verified at pH 6 as well psu.edu. The half-life due to hydrolysis is 30 days at pH 9 and 25°C inchem.org.

In the presence of Cl⁻ (simulating the chlorination of drinking water), the rate of this compound's hydrolytic breakdown varies, with changes in pH between 7.6 and 8.9 producing half-lives differing by 30-fold (0.4–12 min) psu.edu. Further investigation at pH 7.3 produced degradation products including acetic acid psu.edu.

Hydrolysis half-lives indicate that this compound is classified as persistent in aquatic and terrestrial environments where microbial activity is not present; however, microbial activity is expected in most natural environments epa.gov.

Photodegradation Mechanisms and Advanced Photolysis Techniques

Photodegradation represents a minor dissipation pathway for this compound psu.edunih.gov. Photodegradation does not seem to play a significant role in the degradation and dissipation processes under natural conditions epa.govnih.gov. This compound has a negligible molar coefficient extinction for wavelengths higher than 290 nm, which explains why direct photolysis does not occur significantly under sunlight psu.edu.

However, degradation via photolysis does occur under catalytic conditions psu.edunih.gov. Advanced oxidation technologies (AOTs), such as photocatalysis using UV-irradiation in the presence of TiO₂, have proven effective in eliminating this compound from water psu.edunih.gov. Mineralization to carbon dioxide, water, sulfate, and ammonia (B1221849) has been observed during this process psu.edunih.gov.

Studies on the photocatalytic degradation of this compound in aqueous solution by UV-irradiation in the presence of TiO₂ have identified three main intermediates resulting from: (i) the rupture of the ester bond (or the N–O bond), (ii) the hydroxylation of the methyl group borne by the nitrogen atom, and (iii) the product resulting from the decarboxylation of the oxidized hydroxylated methyl group (photo-Kolbe reaction) psu.edunih.gov. Under specific experimental conditions, complete disappearance of this compound has been observed within 45 minutes of illumination, with significant total organic carbon (TOC) removal occurring in less than 4 hours psu.edunih.gov.

Photolysis studies conducted under monochromatic ultraviolet light at 254 nm have shown that the reaction rate is influenced by parameters such as lamp distance, water type, reaction temperature, and pH cabidigitallibrary.org. The rate of photodecomposition increases with temperature cabidigitallibrary.org. The photodegradation process can follow pseudo-first-order kinetics psu.educabidigitallibrary.orgscispace.com.

Research has also investigated the photolysis of this compound in various solvents, finding that the photodegradation rate can be solvent-specific, with quantum yields being a key factor researchgate.net.

UV-Initiated Photodegradation.researchgate.netmdpi.com

As mentioned, direct UV-initiated photodegradation of this compound is generally not a highly efficient process due to its spectral properties relative to the solar spectrum. psu.edupsu.edu However, the combination of UV light with other oxidants, such as in H₂O₂/UV, Fenton/UV, and O₃/UV systems, significantly enhances the degradation rate. mdpi.com

Heterogeneous Photocatalysis (e.g., TiO₂-Assisted Processes).researchgate.netmdpi.comfishersci.ptwikidata.orgiosrjournals.org

Heterogeneous photocatalysis, particularly using titanium dioxide (TiO₂) as a catalyst under UV irradiation, has proven to be a more effective method for this compound degradation compared to direct photolysis. psu.eduresearchgate.net TiO₂-assisted photocatalysis can lead to the mineralization of this compound, breaking it down into simpler substances like carbon dioxide, water, sulfate, and ammonia. psu.edunih.gov The rate of photocatalytic degradation is influenced by factors such as the concentration of this compound and the nature of the TiO₂ surface. researchgate.net The presence of TiO₂ accelerates the degradation process. researchgate.net Studies have shown complete disappearance of this compound within a relatively short irradiation time using TiO₂ photocatalysis. psu.edunih.gov For example, complete disappearance of 1.23 × 10⁻⁴ mol L⁻¹ of pure this compound was observed within 45 minutes of illumination with TiO₂. psu.edunih.gov The kinetics of this compound photodegradation often follow the Langmuir-Hinshelwood model. researchgate.net The efficiency of TiO₂ photocatalysis can be affected by the presence of inorganic ions; for instance, the presence of Cl⁻, SO₄²⁻, and HCO₃⁻ ions can significantly affect photo-mineralization. researchgate.net Nanocatalysts, such as nano-sized TiO₂, have been reported to enhance the degradation rates of insecticides like this compound. nih.gov Complete degradation of this compound has been achieved using TiO₂(s)/H₂O₂/UV systems. nih.gov

Microbial Biotransformation and Biodegradation.psu.edufishersci.ptiosrjournals.orgomicsonline.org

Microbial degradation is considered a cost-effective and environmentally friendly approach for the removal of pesticide residues like this compound. mdpi.comnih.gov Microorganisms play a key role in the degradation and detoxification of this compound through catabolic pathways and genetic determinants. mdpi.comnih.gov this compound can be rapidly degraded into CO₂ by soil microbes. psu.eduresearchgate.net

Identification and Characterization of this compound-Degrading Microorganisms (Bacteria, Fungi).psu.edufishersci.ptiosrjournals.org

Several species of this compound-degrading bacteria have been isolated and characterized from various environments, including pesticide-treated crop fields, irrigation sites, and sewage treatment systems. mdpi.comnih.govresearchgate.net These include genera such as Paracoccus, Pseudomonas, Aminobacter, Flavobacterium, Alcaligenes, Bacillus, Serratia, Novosphingobium, and Trametes. mdpi.comnih.gov Fungi, such as white-rot fungi (Trametes), have also demonstrated the potential to remediate this compound in contaminated soils. nih.govpsu.eduresearchgate.net Some studies have successfully isolated this compound-degrading bacteria like Pseudomonas aeruginosa from soil samples. iosrjournals.orgomicsonline.org A novel microbial consortium, MF0904, has been identified which exhibits high efficiency in degrading this compound, with predominant members including Pandoraea, Stenotrophomonas, and Paracoccus. cabidigitallibrary.org

Elucidation of Microbial Catabolic Pathways and Metabolites.psu.edufishersci.ptiosrjournals.org

The degradation pathways of this compound by microorganisms have been investigated. mdpi.comnih.gov The this compound degradation process can involve hydroxylation, oxidation, and the cleavage of ester, C-N, C-S, and N-O bonds. mdpi.com Cleavage of the ester bond can lead to the production of methyl carbamic acid and this compound oxime. mdpi.com Fungal degradation of this compound can produce dimethyl disulfide through the cleavage of C-S bonds. mdpi.com Proposed microbial degradation pathways have been outlined, although more focused research is needed to fully explore novel metabolic pathways. mdpi.com A recent study identified five new metabolites in the degradation of this compound by a bacterial consortium: ethanamine, 1,2-dimethyldisulfane, 2-hydroxyacetonitrile, N-hydroxyacetamide, and acetaldehyde (B116499), suggesting an initial hydrolysis of the ester bond followed by cleavage of the C-S ring. cabidigitallibrary.org The main degradation products from biotic processes are this compound oxime, acetonitrile (B52724), and CO₂. nih.gov

Genetic and Enzymatic Determinants of Biodegradation (Genes, Enzymes, Plasmids).psu.edufishersci.ptiosrjournals.org

This compound degradation is linked to the genetic structure of microorganisms, with functional genes encoding enzymes that directly participate in the process. mdpi.com These enzymes convert metabolites into less toxic intermediates. mdpi.com While enzymatic degradation systems can be highly effective, there are limited studies specifically on the enzymatic degradation pathway of this compound. mdpi.com Plasmids can play a significant role in the degradation of pesticides, including this compound, by carrying the relevant genes. mdpi.comiosrjournals.orgomicsonline.orgscispace.com Studies have isolated plasmids from this compound-degrading bacteria, such as Stenotrophomonas maltophilia M1 and Escherichia coli, which are involved in this compound degradation. mdpi.comscispace.comspringernature.com A carbamate-hydrolase gene, cehA, isolated from Pseudomonas, has been shown to control the degradation of this compound. mdpi.comnih.gov The plasmid of Pseudomonas aeruginosa has also been found to control this compound degradation and can potentially be used in recombinant DNA technology. mdpi.comiosrjournals.orgomicsonline.org The genes responsible for this compound degradation in Escherichia coli have been confirmed to reside on both the plasmid and the main chromosome. springernature.com A carbamate (B1207046) C-N hydrolase gene, ameH, responsible for the detoxification step in Aminobacter aminovorans strain MDW-2, has been identified and studied. nih.govasm.org

Advanced Oxidation Processes (AOPs) for Environmental Remediation Research.researchgate.netfishersci.ptiosrjournals.orgscispace.com

Advanced Oxidation Processes (AOPs) are considered efficient chemical degradation methods for removing various pollutants, including this compound, from the environment. mdpi.comfrontiersin.org AOPs involve the combination of several oxidants and can include processes such as Photo-Fenton, UV/TiO₂, H₂O₂/UV, Fenton/H₂O₂, and O₃/UV systems. mdpi.comacademicjournals.org These processes can generate highly reactive species, such as hydroxyl radicals, which can efficiently oxidize pollutants. mdpi.com Research has explored the efficacy of different AOPs for this compound removal in aquatic systems. academicjournals.orgresearchgate.net For example, Photo-Fenton like reagents have been found to be highly effective for this compound removal in water. academicjournals.orgresearchgate.net The use of nanocatalysts, such as zinc oxide (ZnO) and TiO₂, in AOPs has shown promise for the detoxification of insecticides like this compound in aquatic systems, leading to faster degradation rates. nih.govfrontiersin.orghnjournal.net Complete degradation of this compound has been achieved using systems like ZnO(s)/H₂O₂/UV and TiO₂(s)/H₂O₂/UV. nih.govfrontiersin.org Electrochemical technologies, such as using electrochemically produced gaseous oxidants like chlorine dioxide, are also being investigated for the remediation of this compound in wastewater. researchgate.net

Fenton and Photo-Fenton Processes

Fenton (H₂O₂/Fe²⁺) and Photo-Fenton (H₂O₂/Fe²⁺/UV) processes are advanced oxidation processes (AOPs) that have been investigated for the degradation of this compound in water researchgate.net. These methods are considered efficient chemical degradation techniques mdpi.com. The degradation rate of this compound in these systems is significantly influenced by parameters such as pH, initial concentrations of the pesticide, H₂O₂, and Fe²⁺, as well as the [H₂O₂]₀/[Fe²⁺]₀ ratio researchgate.net.

Studies have shown that the Photo-Fenton system is generally more efficient than the Fenton process for this compound degradation, achieving a higher oxidation rate researchgate.net. Complete degradation of this compound has been observed within 30 minutes of reaction time using the Photo-Fenton system under optimal conditions researchgate.net. The Photo-Fenton process has also demonstrated higher mineralization efficiency compared to the Fenton process in a relatively short radiation time, particularly under acidic conditions researchgate.net.

Research indicates that the Fenton and Photo-Fenton reactions are strongly pH-dependent, with pH influencing the generation of hydroxyl radicals and thus the oxidation efficiency researchgate.net. Optimal conditions for this compound degradation by both processes were found at pH 3 researchgate.net. At lower pH values (1 and 2), a very low degradation rate was observed for both Fenton and Photo-Fenton processes researchgate.net.

The kinetics of this compound degradation by Fenton and Photo-Fenton processes typically follow first-order reaction rules researchgate.net.

Ultrasonic Cavitation and Combined Technologies

Ultrasonic cavitation (US) involves the formation, growth, and collapse of bubbles in a liquid medium, generating localized high temperatures and pressures that can lead to the degradation of pollutants semanticscholar.org. Studies have explored the use of ultrasonic cavitation alone and in combination with other AOPs for this compound degradation scholar9.comnih.gov.

While ultrasonic cavitation alone can contribute to this compound degradation, its efficiency can be significantly enhanced when combined with other processes scholar9.comnih.gov. Combinations of US with H₂O₂, Fenton, and Photo-Fenton processes have been shown to accelerate the degradation rate of this compound scholar9.comnih.gov.

Research indicates that the extent of this compound degradation by ultrasonic cavitation is influenced by operating parameters such as pH and ultrasound power density scholar9.comnih.gov. An optimal pH of 2.5 and a power density of 0.155 W/mL resulted in a maximum degradation of 28.57% by ultrasonic cavitation alone in one study scholar9.comnih.gov.

Combining US with H₂O₂, Fenton, and Photo-Fenton processes led to complete degradation of this compound in significantly shorter times compared to US alone scholar9.comnih.gov. Complete degradation was achieved in 27 minutes with US in combination with H₂O₂, 18 minutes with US and Fenton, and 9 minutes with US and Photo-Fenton scholar9.comnih.gov.

Mineralization studies have demonstrated that the combination of US and Photo-Fenton process is particularly effective, achieving a maximum mineralization extent of 78.8% scholar9.comnih.gov. This combined approach has also been identified as the most energy-efficient and cost-effective among the investigated processes scholar9.comnih.gov.

The synergistic effect observed in the combination of ultrasonic cavitation and Fenton process is attributed to a higher generation of hydroxyl radicals, as Fe²⁺ ions are regenerated in the presence of cavitation, leading to a higher rate of H₂O₂ dissociation scholar9.com.

Other combined AOPs, such as those involving zinc oxide (ZnO) nanocatalysts with H₂O₂ and UV light, have also been investigated for this compound degradation in aquatic systems doaj.orgfrontiersin.org. These processes have shown promise for achieving complete detoxification of this compound doaj.orgfrontiersin.org. Studies using ZnO nanocatalysts have demonstrated faster degradation rates compared to using regular ZnO catalysts doaj.org. Complete decomposition of this compound (100%) was achieved under the ZnO(s)/H₂O₂/UV system after 320 minutes of irradiation doaj.org.

Identification and Characterization of Environmental Metabolites

The degradation of this compound in the environment, through both abiotic and biotic processes, results in the formation of several metabolites psu.edu. The main degradation products identified include this compound oxime, acetonitrile, and CO₂ psu.edu.

This compound degradation pathways can involve hydroxylation, oxidation, and the cleavage of ester, C-N, C-S, and N-O bonds mdpi.com. Cleavage of the ester bond, often catalyzed by enzymes like carboxylesterase, leads to the production of methyl carbamic acid and this compound oxime mdpi.com. Methyl carbamic acid can subsequently break down into formic acid and methylamine (B109427) mdpi.com. Formic acid can then generate CO₂, and methylamine can be degraded into formaldehyde (B43269) and other minerals mdpi.com.

In mammals, metabolism of this compound primarily occurs via a hydrolytic route nih.gov. Principal metabolites found in urine following treatment with ¹⁴C-labeled this compound included oxime-O-sulfate, free oxime (this compound oxime), and oxime glucuronide nih.gov.

While this compound oxime is a known metabolite, further research is warranted for the identification of other potential breakdown products from advanced oxidation processes doaj.orgfrontiersin.org.

Table: Degradation of this compound by Various Processes

| Process | Conditions | Degradation Extent | Time to Complete Degradation | Mineralization Extent | Reference |

| Ultrasonic Cavitation (US) | pH 2.5, 0.155 W/mL power density | 28.57% | - | - | scholar9.comnih.gov |

| US + H₂O₂ | - | - | 27 minutes | - | scholar9.comnih.gov |

| US + Fenton | - | - | 18 minutes | - | scholar9.comnih.gov |

| US + Photo-Fenton | - | - | 9 minutes | 78.8% | scholar9.comnih.gov |

| Photo-Fenton (H₂O₂/Fe²⁺/UV) | pH 3 | 100% | 30 minutes | Higher than Fenton | researchgate.net |

| Fenton (H₂O₂/Fe²⁺) | pH 3 | - | > 30 minutes | Lower than Photo-Fenton | researchgate.net |

| ZnO(s)/H₂O₂/UV (Nanocatalyst) | 5 mg/L initial concentration, UV irradiation | 100% | 320 minutes | - | doaj.org |

| ZnO(c)/H₂O₂/UV (Commercial Catalyst) | 5 mg/L initial concentration, UV irradiation | - | - | - | doaj.org |

Mechanisms of Action in Target Organisms and Beyond Non Human Systems

Acetylcholinesterase Inhibition in Arthropod Pest Systems

Methomyl's primary mode of action in arthropods, similar to other carbamate (B1207046) insecticides, involves the inhibition of acetylcholinesterase (AChE). researchgate.netpsu.edu AChE is an enzyme crucial for the rapid hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft. researchgate.netoup.com By inhibiting AChE, This compound (B1676398) causes an accumulation of ACh at neuromuscular junctions, leading to continuous stimulation of postsynaptic receptors. researchgate.net This excessive neuroexcitation manifests as rapid twitching of voluntary muscles and ultimately results in paralysis and death in insects. epa.govresearchgate.netufl.edu

While AChE inhibition is the key mechanism, the immediate fatality observed in mammals due to peripheral nervous system effects is not directly mirrored in arthropods, which lack a peripheral nervous system. researchgate.net In arthropods, fatality may occur indirectly as a secondary response to the disruption of nerve signaling. researchgate.net Studies on the amphipod Gammarus fossarum showed that while significant mortality was not observed at 65% AChE inhibition, inhibition rates exceeding 50% led to notable alterations in feeding rates and locomotion. researchgate.netpsu.edu

Insect resistance to carbamate insecticides, including this compound, can involve an altered AChE enzyme that is less sensitive to inhibition. oup.comfrontiersin.org For instance, an Spodoptera exigua strain from California exhibited an AChE enzyme approximately 30 times less sensitive to this compound compared to a susceptible laboratory strain. frontiersin.org Kinetic studies on Tetranychus urticae have also shown that acetylcholinesterase in resistant strains is less sensitive to this compound inhibition, with a greater I50 (inhibitor concentration causing 50% inhibition) and a lower bimolecular constant (ki) compared to susceptible strains. nih.gov

Neurobiological and Physiological Disruptions in Insect Models

Beyond direct AChE inhibition, this compound can induce broader neurobiological and physiological disruptions in insect models. The accumulation of acetylcholine due to AChE inhibition leads to cholinergic hyperstimulation, disrupting normal nerve function. als-journal.com This disruption of nerve impulse transmission, which relies on the movement of ions across nerve cells, is essential for a properly functioning nervous system in insects, and its irreversible disruption can lead to death. slideshare.net

Insecticides, including carbamates like this compound, can also induce oxidative stress in insect tissues by promoting the increased production of reactive oxygen species (ROS). als-journal.com This oxidative stress can lead to metabolic abnormalities and potentially contribute to the toxic action. als-journal.com While the primary target is the nervous system, the cascade of events initiated by AChE inhibition can lead to wider physiological dysregulation.

Research into Alternative Biochemical Interactions in Model Organisms

Research has extended beyond arthropod systems to investigate this compound's biochemical interactions in non-human model organisms, particularly focusing on mammalian systems like the mouse liver.

Effects on Kynurenine (B1673888) Metabolizing Enzymes in Mammalian Models (e.g., Mouse Liver)

Studies have investigated the effects of this compound on kynurenine metabolizing enzymes in the mouse liver. The kynurenine pathway is a major route of tryptophan metabolism, and its enzymes play crucial roles in producing various metabolites, including kynurenine. wikipedia.orgnih.gov Research indicates that this compound can cause alterations in the activity of kynurenine metabolizing enzymes in mouse liver. nih.govepa.govresearchgate.net

Specifically, in vitro studies have shown that this compound inhibits kynurenine hydrolase (KH) and kynurenine aminotransferase (KATE) enzymes in mouse liver at concentrations ranging from 10-6M to 10-3M. nih.gov This inhibition was found to occur through a competitive mechanism. nih.gov Both single and repeated doses of this compound have been shown to induce inhibition on KH and KATE enzyme activities in mice. nih.gov

Studies on Hepatic and Systemic Metabolic Effects in Model Organisms (e.g., Mouse Liver)

Investigations into the effects of this compound on hepatic and systemic metabolism in mouse models have revealed several disruptions. Studies involving daily exposure of male C57BL/6 mice to varying doses of this compound for 18 days demonstrated that this compound can disrupt hepatic xenobiotic and intermediary metabolism. nih.govresearchgate.net

Key findings from these studies include:

Decreased whole body weight. nih.govresearchgate.net

Increased liver:body weight and testes:body weight ratios. nih.govresearchgate.net

Increased hepatic steatosis (fatty liver). nih.govresearchgate.net

Decreased plasma LDL cholesterol. nih.govresearchgate.net

Decreased fasting blood glucose and the area under the curve in glucose tolerance tests. nih.govresearchgate.net

Decreased hepatic glycogen (B147801) stores. nih.govresearchgate.net

While this compound exposure led to increased hepatic steatosis, it did not increase liver oxidative stress or injury in these studies. nih.govresearchgate.net The observed effects were generally most pronounced at the highest dose tested (5 mg/kg). nih.govresearchgate.net These findings suggest that beyond its known cholinesterase inhibition, this compound may also influence hepatic and systemic metabolic pathways in mammalian models, potentially acting as an endocrine disrupting chemical. nih.govresearchgate.net Chronic exposure to this compound has also been suggested to have deleterious effects on the liver, potentially affecting cell metabolism, cell membrane permeability, and detoxification systems. bioinfopublication.org

Analytical Methodologies for Methomyl Detection and Quantification in Research

Chromatographic Techniques Development and Validation

The development and validation of chromatographic methods for methomyl (B1676398) involve optimizing parameters such as mobile phases, stationary phases, flow rates, and detection settings to achieve adequate separation, sensitivity, and reproducibility. Method validation typically includes determining parameters like linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (repeatability and reproducibility). nih.govresearchgate.netscielo.brscielo.br

High-Performance Liquid Chromatography (HPLC) Applications

HPLC is a widely used technique for this compound analysis, particularly for samples where the analyte is not easily volatile or is thermally labile. electrochemsci.orgakjournals.com this compound is considered unstable to heat, which can pose challenges for gas chromatography. researchgate.net HPLC methods often involve reversed-phase columns and various detection methods. electrochemsci.orgfao.org

UV-Vis and Fluorescence Detection Methods

HPLC coupled with UV-Vis detection is a common approach for this compound analysis. electrochemsci.orgresearchgate.net UV-Vis detectors measure the absorbance of the analyte at specific wavelengths. For this compound, detection is often performed at around 230 nm. electrochemsci.org However, this method may lack sensitivity for trace level analysis in complex matrices. researchgate.net

Fluorescence detection offers higher sensitivity compared to UV-Vis detection for some carbamates. electrochemsci.orgresearchgate.net While not all carbamates are fluorescent, methods have been developed that involve post-column derivatization to convert this compound into a fluorescent compound for detection. publications.gc.ca Research has demonstrated fluorescence methods for this compound detection with detection limits as low as 0.011 µg/mL, which is reported as superior to HPLC coupled with UV detection. researchgate.netrsc.org

Mass Spectrometry Coupling (HPLC-MS, HPLC-MS/MS)

Coupling HPLC with mass spectrometry (MS) or tandem mass spectrometry (MS/MS) provides enhanced selectivity and sensitivity for this compound analysis, especially in complex matrices where interfering compounds may be present. researchgate.netnih.govlcms.czresearchgate.netresearchgate.net LC-MS/MS is widely used and offers higher sensitivity compared to traditional HPLC methods. nih.gov It allows for the selection of specific ions, reducing matrix effects and improving the reliability of quantification. nih.govlcms.cz

In LC-MS analysis, this compound can be detected as a protonated molecular ion [M+H]+ at m/z 163. researchgate.net LC-MS/MS utilizes multiple reaction monitoring (MRM) mode, where specific precursor ions and their characteristic fragment ions are monitored, providing high specificity. nih.govlcms.czpsu.educa.gov This is particularly useful for analyzing samples with significant matrix interference, such as tobacco or food products. nih.govlcms.cz

Studies have reported the successful application of LC-MS/MS for this compound determination in various matrices, including tobacco, tomato, soil, and water. nih.govresearchgate.netplantprotection.pl Recovery rates using LC-MS/MS coupled with methods like QuEChERS have been reported in the range of 87.8% to 101.3% with relative standard deviations of 2.5% to 7.5% in tomato, soil, and water. plantprotection.pl LOD and LOQ values for LC-MS/MS methods for this compound in complex matrices like tobacco have been determined as 0.69 ng/mL and 2.30 ng/mL, respectively. nih.gov

Two-dimensional liquid chromatography coupled with tandem mass spectrometry (2D-LC-MS/MS) has also been developed to further reduce matrix effects in challenging samples like tobacco, achieving high selectivity and sensitivity with LOD and LOQ values of 0.69 ng/mL and 2.30 ng/mL, respectively. nih.gov

Gas Chromatography (GC) Approaches

Gas chromatography (GC) can be used for this compound analysis, although its thermal lability can present challenges. nih.govnih.govresearchgate.net GC methods often require careful optimization of injection and oven temperatures to minimize degradation. researchgate.net

GC-Mass Spectrometry (GC-MS)

Coupling GC with mass spectrometry (GC-MS) provides improved identification and quantification capabilities compared to GC alone. nih.govresearchgate.net GC-MS can identify this compound based on its fragmentation pattern. researchgate.net However, due to this compound's thermal instability, derivatization may be necessary to stabilize the compound or its metabolites (such as this compound-oxime) for GC analysis. researchgate.net

GC-MS has been applied for this compound detection in various samples, including bait materials and biological samples from poisoned wildlife. nih.govresearchgate.net While this compound is readily detected in bait samples by GC-MS, it is not as easily observed in tissues due to its rapid metabolism. nih.govresearchgate.net Derivatization with trimethylsilyl (B98337) groups has been shown to stabilize the This compound-oxime (B12468681) metabolite, facilitating its detection by GC-MS. researchgate.net

Research on GC-MS methods for pesticides, including this compound, in blood has reported LODs between 1.00-10.0 µg/L and LOQs between 3.00-30.0 µg/L, with recoveries over 65.6%. nih.gov

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is an advanced technique offering faster separation times and increased sensitivity compared to conventional HPLC-MS/MS. scielo.brnih.gov UPLC systems utilize smaller particle size columns and higher pressures, leading to improved resolution and peak shapes.

UPLC-MS/MS is a powerful tool for the simultaneous determination of multiple pesticide residues, including this compound, in complex matrices. scielo.brpsu.edu It has been successfully applied for the analysis of this compound residues in cotton and mint samples. researchgate.netpsu.edu

Studies using UPLC-MS/MS for this compound and its metabolite this compound-oxime in cotton leaves and seeds reported recoveries ranging from 67.5% to 109.2% at spiked levels of 0.01–0.1 mg/kg, with relative standard deviations from 2.8% to 9.1%. psu.edu LODs were between 0.2–1.3 µg/kg and LOQs between 0.9–4.0 µg/kg. psu.edu For this compound residues in mint, UPLC-MS analysis showed initial residue levels in roots at 79.52 µg/kg, decreasing over time. researchgate.net

UPLC-MS/MS experimental conditions often involve reversed-phase C18 columns and mobile phases consisting of aqueous buffers and organic solvents, with gradient elution programs optimized for the separation of target analytes. scielo.br Detection is performed in positive electrospray ionization (ESI) mode using MRM transitions specific to this compound and other target compounds. scielo.brpsu.edu

Data Tables

Based on the search results, here are some examples of data that could be presented in tables:

Table 1: Performance of 2D-LC-MS/MS for this compound in Tobacco nih.gov

| Parameter | Value |

| Linear Range | 2.5 - 500 ng/mL |

| Correlation Coefficient (R²) | > 0.999 |

| LOD | 0.69 ng/mL |

| LOQ | 2.30 ng/mL |

| Recovery Range | 93.1 - 108.2% |

Table 2: UPLC-MS/MS Results for this compound in Cotton psu.edu

| Matrix | Spiked Level (mg/kg) | Mean Recovery (%) | RSD (%) | LOD (µg/kg) | LOQ (µg/kg) |

| Cotton Leaves | 0.01 | 67.5 - 109.2 | 2.8 - 9.1 | 0.2 - 1.3 | 0.9 - 4.0 |

| Cotton Seeds | 0.1 |

Table 3: Dissipation of this compound Residues in Mint (UPLC-MS) researchgate.net

| Sample Part | Initial Residue Level (µg/kg) | Residue Level after 15 days (µg/kg) | Residue Level after 20 days (µg/kg) |

| Roots | 79.52 | 16.73 | 3.31 |

| Mix Leaves and Stems | 44.54 | - | 15.35 |

Two-Dimensional Liquid Chromatography (2D-LC) Applications

Two-dimensional liquid chromatography (2D-LC) offers enhanced separation power compared to traditional one-dimensional LC, making it suitable for the analysis of complex samples where matrix interferences can be significant. A novel heart-cutting 2D-LC coupled with tandem mass spectrometry (MS/MS) has been developed for the qualitative and quantitative analysis of this compound residue in tobacco. researchgate.netnih.govnih.gov This method demonstrated high sensitivity and stability, along with a simplified sample procedure. researchgate.netnih.gov

An effective reversed-phase/reversed-phase (RP/RP) strategy was successfully implemented, despite this compound's poor retention on many reversed-phase columns. researchgate.net An XB-Phenyl column was utilized in the first dimension to effectively remove a large number of interference compounds from the tobacco matrix. researchgate.netnih.gov An ADME column was then used in the second dimension for further separation. researchgate.netnih.gov A six-way valve facilitated the direct transfer of the target fraction from the first to the second column after optimization of separation conditions. researchgate.netnih.gov

This 2D-LC-MS/MS method achieved a dynamic range of 2.5 ng/mL to 500 ng/mL with a correlation coefficient (r²) greater than 0.9995. researchgate.netnih.govnih.gov The limit of detection (LOD) and limit of quantification (LOQ) were determined to be 0.69 ng/mL and 2.30 ng/mL, respectively. researchgate.netnih.govnih.gov The method exhibited high sensitivity, good reproducibility, and recovery for this compound in tobacco samples, making it suitable for routine analysis. researchgate.netnih.govnih.gov

Biosensor Development for this compound Detection

Biosensors offer rapid and reliable alternatives for pesticide detection, often overcoming some drawbacks of traditional chromatographic methods such as high cost, time consumption, and the need for skilled personnel. nih.gov Enzyme-based biosensors, particularly those exploiting the inhibition of enzymes like acetylcholinesterase (AChE), have been proposed for detecting neurotoxic organophosphorus and carbamate (B1207046) insecticides, including this compound. nih.govtandfonline.comnih.gov

A portable potentiometric biosensor based on the inhibition of AChE has been assessed for rapid in-field detection of this compound. tandfonline.com This biosensor demonstrated varying sensitivities depending on the pesticide tested, with a detection limit of 0.55 ng/mL for this compound. tandfonline.com More potent inhibition was observed with this compound degradation products like this compound S-oxide and this compound S,S-dioxide, allowing for lower detection limits of 0.20 ng/mL and 0.088 ng/mL, respectively. tandfonline.com Acceptable average recoveries were obtained, ranging between 96.22 ± 1.98% and 106.02 ± 2.10%. tandfonline.com

Another study developed a bioactive paper-based sensor utilizing acetylcholinesterase immobilized on chitosan (B1678972) for the rapid detection of carbamate pesticides like this compound. nih.gov This colorimetric biosensor, based on the Ellman assay, showed a decrease or absence of yellow color indicating the presence of AChE inhibitors. nih.gov The biosensor detected this compound with a detection limit of 6.16 × 10⁻⁴ mM in a 5-minute incubation time. nih.gov Nanomaterial-based biosensors, such as those utilizing gold nanoparticles (AuNMs), have also shown low LODs for this compound detection, attributed to increased surface area and excellent conductivity. mdpi.com A biosensor with AChE immobilization using mercaptomethamidophos and AuNMs together with a glassy carbon electrode (GCE) reported a LOD value of 81 ng/L for this compound. mdpi.com

Spectroscopic and Electrochemical Methods in Research

Spectroscopic and electrochemical methods are valuable tools in this compound research, providing insights into its interactions and enabling its detection and degradation studies. Fourier-transformed infrared (FTIR) spectroscopy has been applied to study the toxicity of this compound on cytoskeletal protein and nucleic acid in rat spleen cells, observing shifts in FTIR spectra patterns at amide I and amide II regions in this compound-exposed rats. nih.gov UV-vis spectrophotometry and HPLC have been used to measure the rate of photodecomposition of this compound. researchgate.net

Electrochemical methods, including cyclic voltammetry (CV), differential pulse polarography (DPP), square wave voltammetry (SWV), and linear sweep voltammetry (LSV), have been employed to investigate the interactions of a luminescent europium-3-carboxycoumarin probe with this compound. africaresearchconnects.com These studies determined binding constants and thermodynamic parameters, indicating that static quenching dominates the interaction. africaresearchconnects.com A time-resolved luminescence-based method using this probe achieved a detection limit of 4.80 μmol/L for this compound. africaresearchconnects.com

The electrochemical behavior of this compound has been studied using a gold electrode in a neutral electrolyte. scispace.com Cyclic linear sweep voltammetry allowed for the qualitative and quantitative determination of analytical this compound. scispace.com On a gold electrode, in the potential range of –800 to 1000 mV vs. SCE, this compound was quantitatively determined in the concentration range of 4–16 mg/L. scispace.com In a wider potential range (–1300 to 1300 mV vs. SCE), this compound exhibited multiple anodic and cathodic reactions, and electrochemical treatment for 150 minutes showed the disappearance of the molecule. scispace.com Electrochemical sensors based on modified glassy carbon electrodes, such as with Fe₃O₄/Ag composites, have also been developed for this compound detection, showing results consistent with LC-MS/MS. electrochemsci.org

Sample Preparation and Extraction Techniques for Complex Matrices

Analyzing this compound in complex matrices like tobacco, food, and environmental water requires effective sample preparation and extraction techniques to minimize matrix effects and concentrate the analyte. nih.govimperialbrandsscience.comwaters.com Common techniques include QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Solid Phase Extraction (SPE).

QuEChERS Methodology Optimization

The QuEChERS method is widely used for pesticide residue analysis in various matrices. researchgate.netnih.govthermofisher.com For complex samples like tobacco, matrix interferences can still be significant after QuEChERS cleanup, affecting ionization efficiency in methods like LC-MS/MS. nih.gov Optimization of the QuEChERS method is often necessary for specific matrices.

In the analysis of this compound residue in tobacco using 2D-LC-MS/MS, a simplified QuEChERS method was used for initial extraction and cleanup. nih.gov This involved adding water and acetonitrile (B52724) to the tobacco powder, followed by the addition of extraction salts, shaking, and centrifugation. nih.gov The acetonitrile layer was then filtered. nih.gov While this simplified method was used for 2D-LC-MS/MS, for conventional LC-MS/MS analysis, an additional SPE cleanup step was required due to significant matrix effects. nih.gov

QuEChERS-based approaches have also been applied and optimized for the analysis of pesticides, including this compound, in other complex matrices such as edible insects and river water. scielo.brmdpi.comscielo.br Optimization studies for QuEChERS often involve evaluating parameters like the volume of water, solvent volume and polarity, and cleanup sorbents to achieve cleaner extracts. nih.govmdpi.com

Solid Phase Extraction (SPE) Techniques

Solid Phase Extraction (SPE) is another crucial sample preparation technique used for the isolation and enrichment of this compound from complex matrices. SPE is often used in conjunction with chromatographic methods like LC-MS and HPLC. nih.govbioline.org.brresearchgate.net

SPE has been employed for isolating this compound from water samples during biodegradation studies, with reported recovery rates of 98.9%. nih.govresearchgate.net In the analysis of this compound in tobacco by LC-MS/MS, an SPE cleanup step was used after QuEChERS extraction to further reduce matrix interferences. nih.gov

A solid-phase extraction-reversed-phase high performance liquid chromatography (SPE-HPLC) method has been established for the determination of this compound in rat plasma. researchgate.net This method involved investigating sample pretreatment, test conditions, linear range, sensitivity, specificity, precision, accuracy, stability, and recoveries. researchgate.net Recoveries for this compound in plasma were reported to be more than 88% ± 4.4%. researchgate.net

Molecularly imprinted polymers (MIPs) in SPE format, such as pipette tip-based molecularly imprinted monoliths (MIM), have been developed for the selective micro-solid-phase extraction of this compound in environmental water. psu.edursc.org This method, combined with HPLC-UV detection, showed a good linear range and a low limit of detection. psu.edu The relative recoveries in various environmental water samples ranged from 84.9% to 105.1%. psu.edu

Method Validation Parameters and Performance Metrics

Method validation is essential to ensure the reliability and accuracy of analytical methods for this compound detection and quantification. Validation parameters typically include linearity, limits of detection (LOD) and quantification (LOQ), accuracy (trueness and precision), recovery, and matrix effects. nih.govnih.govafricaresearchconnects.comthermofisher.comresearchgate.netresearchgate.netscielo.br

For the 2D-LC-MS/MS method for this compound in tobacco, validation studies showed a wide linear range (2.5 to 500 ng/mL) with a correlation coefficient greater than 0.999. nih.gov The LOD and LOQ were 0.69 ng/mL and 2.30 ng/mL, respectively. nih.gov Recovery studies at different concentrations (50, 100, and 200 ng/mL) showed recoveries between 93.1% and 108.2%. nih.gov Repeatability (intraday and interday) was within 5.1%. nih.gov

In biosensor development, validation parameters include detection limits, reproducibility, and stability. The paper-based biosensor for this compound showed a detection limit of 6.16 × 10⁻⁴ mM and good reproducibility and stability. nih.gov Potentiometric biosensors reported acceptable average recoveries between 94.73 ± 2.74% and 108.3 ± 0.80% when tested in commercial formulations and agricultural drainage water. tandfonline.com

Spectroscopic and electrochemical methods also report LODs and demonstrate the performance of the developed techniques. The luminescent europium-based probe method had a LOD of 4.80 μmol/L for this compound using time-resolved fluorescence. africaresearchconnects.com Electrochemical methods using modified electrodes report LODs and linearity for this compound detection. scispace.comelectrochemsci.org

Validation of methods involving QuEChERS and SPE for complex matrices includes evaluating recovery rates and matrix effects. researchgate.netscielo.br Studies have shown that matrix effects can vary depending on the matrix and the specific pesticide. researchgate.netscielo.br Matrix-matched calibration is often applied to compensate for matrix effects. imperialbrandsscience.comresearchgate.net Recovery rates for this compound using SPE have been reported around 98.9%. nih.govresearchgate.net For SPE-HPLC in rat plasma, recoveries were over 88%. researchgate.net Pipette tip-based MIM-SPE showed relative recoveries between 84.9% and 105.1% in environmental water. psu.edu

Method validation guidelines, such as European guidelines for single laboratory validation, are often followed to establish performance criteria and ensure compliance with legislative requirements and maximum residue limits (MRLs). thermofisher.com Studies aim to achieve LOQs below the targeted MRLs for various matrices. thermofisher.com

Table: this compound Analytical Performance Metrics

| Analytical Method | Matrix | LOD | LOQ | Linear Range | Recovery (%) | Reference |

| 2D-LC-MS/MS | Tobacco | 0.69 ng/mL | 2.30 ng/mL | 2.5 - 500 ng/mL | 93.1 - 108.2 | researchgate.netnih.govnih.gov |

| Potentiometric Biosensor | Water | 0.55 ng/mL | N/A | 1.5 - 12 ng/mL | 96.22 - 106.02 | tandfonline.com |

| Paper-Based Biosensor | N/A | 6.16 × 10⁻⁴ mM | N/A | N/A | N/A | nih.gov |

| AuNM-based Biosensor (GCE) | N/A | 81 ng/L | N/A | N/A | N/A | mdpi.com |

| Eu-3-carboxycoumarin Probe | N/A | 4.80 μmol/L | N/A | N/A | N/A | africaresearchconnects.com |

| Gold Electrode (CV) | Electrolyte | N/A | N/A | 4 - 16 mg/L | N/A | scispace.com |

| SPE-HPLC | Rat Plasma | 0.03 μg/mL | N/A | 0.1 - 20 μg/mL | > 88 ± 4.4 | researchgate.net |

| PT-MIM-μ-SPE-HPLC-UV | Environmental Water | 0.2 μg/L | 0.6 μg/L | 0.6 - 1000.0 μg/L | 84.9 - 105.1 | psu.edu |

| SPE-LC-MS | Water | N/A | N/A | N/A | 98.9 | nih.govresearchgate.net |

| QuEChERS-UHPLC-MS/MS | River Water | N/A | N/A | 20 - 100 µg/L | N/A | scielo.brscielo.br |

Sensitivity, Selectivity, and Linearity Studies

Research into this compound analysis consistently focuses on optimizing methods to achieve high sensitivity and selectivity, particularly in challenging matrices. For example, LC-MS/MS is favored over traditional HPLC methods due to its higher sensitivity, although matrix effects in complex samples like tobacco can still pose challenges nih.gov. Two-dimensional LC-MS/MS techniques have been developed to overcome these matrix effects, providing enhanced selectivity and sensitivity nih.gov.

Linearity is a critical parameter, ensuring that the analytical response is directly proportional to the this compound concentration within a specified range. Methods like UPLC-MS/MS and 2D-LC-MS/MS have reported good linearity with high correlation coefficients (R² > 0.99) over relevant concentration ranges in various matrices like cotton and tobacco nih.govpsu.edu.

The selectivity of a method is often assessed by analyzing samples containing potential interfering compounds. Chromatographic separation plays a key role in achieving selectivity, ensuring that this compound is well-resolved from other substances in the sample extract ijcrt.orgosha.gov. Mass spectrometric detection, especially in multiple reaction monitoring (MRM) mode, further enhances selectivity by monitoring specific precursor and product ions of this compound psu.eduresearchgate.net.

Limit of Detection (LOD) and Limit of Quantification (LOQ) Determinations

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are crucial parameters that define the lowest concentration of this compound that an analytical method can reliably detect and quantify, respectively. These values are typically determined based on the signal-to-noise ratio (S/N) of the analytical signal nih.govukim.mk. A common criterion for LOD is an S/N of 3, while for LOQ, it is an S/N of 10 nih.gov.

Reported LOD and LOQ values for this compound vary depending on the analytical method and the sample matrix. For instance, a 2D-LC-MS/MS method for tobacco samples reported an LOD of 0.69 ng/mL and an LOQ of 2.30 ng/mL nih.gov. A UPLC-MS/MS method for cotton leaves and seeds showed LODs ranging from 0.2 to 1.3 µg/kg and LOQs from 0.9 to 4.0 µg/kg psu.edu. An HPLC-DAD method for tomato and soil samples reported an LOD of 0.005 mg/kg and an LOQ of 0.007 mg/kg cabidigitallibrary.org. An LC-APCI-Orbitrap-MS method for pesticides, including this compound, in Coriandrum samples found an LOD of 0.004 µg/ml and an LOQ of 0.30 µg ijcrt.org. Another study using LC-APCI-Orbitrap-MS reported LOD and LOQ values for this compound as 0.004 µg/ml and 0.004 µg/ml, respectively ijcrt.org.

These values highlight the sensitivity of modern analytical techniques for detecting trace levels of this compound in various complex matrices.

Reproducibility and Recovery Assessments

Reproducibility and recovery are essential parameters for validating the reliability and accuracy of analytical methods. Reproducibility (often expressed as relative standard deviation, RSD) indicates the consistency of results when the same sample is analyzed multiple times under the same conditions (intraday) or over different days (interday) nih.gov. Recovery studies assess the efficiency of the entire analytical process, including extraction and clean-up, by measuring the percentage of a known amount of this compound added to a sample matrix that is successfully detected nih.govelectrochemsci.org.

Studies on this compound analysis have reported good reproducibility and recovery rates. For the 2D-LC-MS/MS method in tobacco, the RSD of intraday repeatability ranged from 1.9% to 3.3%, and the RSD of interday repeatability varied from 2.1% to 5.1% nih.gov. Recovery rates for this method were between 93.1% and 108.2% at different spiked concentrations nih.gov. A UPLC-MS/MS method for cotton samples showed RSDs ranging from 2.8% to 9.1% and recoveries from 67.5% to 109.2% psu.edu. An HPLC-DAD method for tomato and soil samples reported average recoveries in the range of 87.1–94.5% with RSDs of 6.9–11.2% cabidigitallibrary.org. Recovery percentages from fortified tomato samples using LC-MS/MS ranged from 87.8 to 101.3% with %RSD from 2.5 to 7.5%, while recovery from soil was 81–94.2% with %RSD of 3.68–8.50%, and from water, it was 82.61 to 103.27% with %RSD from 4.50 to 9.17% icm.edu.pl.

These results demonstrate that modern analytical methods for this compound are capable of providing reproducible and accurate results across different matrices.

Application of Analytical Methods in Environmental and Biological Sample Analysis

The developed analytical methods for this compound are applied to a wide range of environmental and biological samples to monitor its presence and understand its fate. Environmental samples include water (groundwater, well water, drinking water), soil, and plant matrices (fruits, vegetables, tobacco, cotton) inchem.orgnih.govcabidigitallibrary.orgepa.govepa.gov. Biological samples can include body fluids and tissues in toxicological studies inchem.orgnih.govresearchgate.net.

Sample preparation is a critical step in the analysis of complex matrices, often involving extraction with organic solvents and clean-up procedures to remove interfering substances inchem.orgepa.gov. Techniques like QuEChERS (quick, easy, cheap, effective, rugged, and safe) are frequently used for sample preparation in food and environmental analysis nih.govcabidigitallibrary.orgnih.gov. Solid phase extraction (SPE) is also commonly employed for sample clean-up and concentration inchem.orgukim.mk.

Once prepared, samples are analyzed using the validated methods. For environmental samples, this allows for the determination of this compound residue levels in crops, soil, and water sources, which is important for assessing environmental contamination and ensuring compliance with maximum residue limits (MRLs) ukim.mkcabidigitallibrary.org. Studies have investigated the dissipation of this compound residues in tomato fruits, soil, and water using LC-MS/MS, providing insights into its persistence in the environment icm.edu.pl.

In biological sample analysis, methods like LC-MS are used to measure this compound concentrations in tissues and fluids, which is relevant in toxicological investigations and for understanding exposure levels nih.govresearchgate.net. The analysis of this compound in biological samples can be challenging due to its metabolism and the complexity of the matrix nih.govresearchgate.net.

The application of these sensitive and validated analytical methods is essential for research on the environmental behavior, persistence, and potential exposure risks associated with this compound.

Data Tables

Below are examples of how data from research findings on this compound analysis could be presented in interactive tables. (Note: The interactivity is described as it would function in a dynamic environment).

Table 1: Summary of Analytical Performance Parameters for this compound Detection

| Method | Matrix | LOD (ng/mL or µg/kg) | LOQ (ng/mL or µg/kg) | Linear Range (ng/mL or µg/mL) | R² | Recovery (%) | Reproducibility (RSD%) | Source |

| 2D-LC-MS/MS | Tobacco | 0.69 ng/mL | 2.30 ng/mL | 2.5 - 500 ng/mL | > 0.999 | 93.1 - 108.2 | 1.9 - 5.1 | nih.gov |

| UPLC-MS/MS | Cotton leaves/seeds | 0.2 - 1.3 µg/kg | 0.9 - 4.0 µg/kg | Not specified | Not specified | 67.5 - 109.2 | 2.8 - 9.1 | psu.edu |

| HPLC-DAD | Tomato/Soil | 0.005 mg/kg | 0.007 mg/kg | Not specified | Not specified | 87.1 - 94.5 | 6.9 - 11.2 | cabidigitallibrary.org |

| LC-APCI-Orbitrap-MS | Coriandrum | 0.004 µg/ml | 0.30 µg | Not specified | 0.9997 | 95 - 98 | < 10 | ijcrt.org |

| LC-MS/MS | Tomato | Not specified | Not specified | Not specified | > 0.99 | 87.8 - 101.3 | 2.5 - 7.5 | icm.edu.pl |

| LC-MS/MS | Soil | Not specified | Not specified | Not specified | > 0.99 | 81 - 94.2 | 3.68 - 8.50 | icm.edu.pl |

| LC-MS/MS | Water | Not specified | Not specified | Not specified | > 0.99 | 82.61 - 103.27 | 4.50 - 9.17 | icm.edu.pl |

Description of Interactivity: Users could filter this table by "Method" or "Matrix" to view specific analytical data. Clicking on a row could potentially expand to show more detailed information about the study.

Table 2: Recovery of this compound in Tobacco using 2D-LC-MS/MS

| Spiked Concentration (ng/mL) | Calculated Concentration (ng/mL) | Recovery (%) |

| 50 | 54.1 | 108.2 |

| 100 | 98.7 | 98.7 |

| 200 | 186.2 | 93.1 |

Description of Interactivity: This table shows specific recovery data points. Users could potentially sort by "Spiked Concentration" or "Recovery (%)".

Table 3: Dissipation of this compound in Tomato

| Days After Application | Residue Level (mg/kg) | Loss (%) |

| 0 | 2.1 | 0 |

| 3 | Not specified | ~59 |

| 21 | Not specified | 99.8 |

Description of Interactivity: This table illustrates the degradation of this compound over time in tomatoes. Users could visualize this data as a degradation curve by selecting a charting option.

These tables provide examples of how detailed research findings on analytical method performance and application can be presented.

Insecticide Resistance Evolution and Management in Agricultural Pest Systems

Historical Context and Current Status of Methomyl (B1676398) Resistance

The issue of insecticide resistance is a global concern, with the first documented case dating back to 1914. Since then, the number of arthropods reported to be resistant to at least one pesticide class has significantly increased udenar.edu.co. This compound resistance has been a recurring challenge in agricultural pest management since its introduction. Pests such as thrips, cutworms, and armyworms, which are key targets for this compound, have well-documented histories of developing insecticide resistance, making management difficult regulations.gov.

The persistent use of insecticides, including this compound, has resulted in key pests, such as the diamondback moth (Plutella xylostella), becoming resistant in many countries journals.co.za. Studies have indicated the potential for further development of resistance to this compound in various pest populations journals.co.za. For instance, field populations of Spodoptera exigua from Nganjuk, Indonesia, have shown high levels of resistance to this compound, with resistance ratios varying over time researchgate.net. Similarly, studies in Pakistan have revealed very high to moderate levels of this compound resistance in Musca domestica strains collected from cotton fields researchgate.netnih.gov. Resistance monitoring data from China also indicates that field populations of Myzus persicae have developed high resistance to carbamate (B1207046) insecticides, including this compound mdpi.com.

The development of resistance necessitates a thorough understanding of the underlying mechanisms to develop effective management strategies frontiersin.org.

Genetic and Biochemical Mechanisms of Resistance in Target Pests

Insecticide resistance in insects can arise through various mechanisms, including behavioral resistance, reduced penetration of the insecticide, target-site resistance, and metabolic resistance frontiersin.org. Both genetic and biochemical alterations contribute to the development of resistance to this compound journals.co.zafrontiersin.orgresearchgate.net.

Target-Site Resistance Studies

This compound acts by inhibiting acetylcholinesterase (AChE) allpesticides.comregulations.gov. Target-site resistance involves alterations to the enzyme that reduce its sensitivity to the insecticide frontiersin.orgoup.com. Research has provided strong evidence that target-site insensitivity is an important mechanism of resistance to this compound in certain pests researchgate.netnih.gov. For example, in the beet armyworm (Spodoptera exigua), an insensitive acetylcholinesterase enzyme was found to confer resistance to this compound researchgate.netnih.govnih.gov. Biochemical studies comparing a resistant strain of S. exigua with a susceptible strain showed that the AChE enzyme in the resistant strain was significantly less sensitive to this compound inhibition researchgate.netnih.gov. Differences in the inhibition of acetylcholinesterase by this compound have also been observed between resistant and susceptible tobacco budworms (Heliothis virescens), indicating target-site insensitivity as a major mechanism of resistance to carbamate insecticides in this species oup.com. Molecular information regarding AChE point mutations related to resistance exists for some Spodoptera species, although it is most available for S. frugiperda frontiersin.orgresearchgate.net.

Metabolic Resistance Mechanisms

Metabolic resistance involves the enhanced detoxification of insecticides by insect enzymes, rendering the pesticide less toxic or non-toxic frontiersin.orgresearchgate.net. This is a common mechanism and often presents a significant challenge, being responsible for multi-resistance mdpi.com. Key enzyme systems involved in metabolic resistance include esterases, glutathione (B108866) S-transferases (GSTs), and cytochrome P450 monooxygenases (P450s) frontiersin.orgekb.eg.

Evidence suggests the involvement of metabolic mechanisms in this compound resistance. Studies on Musca domestica field strains have shown significant synergism of this compound toxicity when bioassayed with enzyme inhibitors like piperonyl butoxide (PBO) and S,S,S-tributylphosphorotrithioate (DEF), providing clues of metabolic-based resistance mechanisms researchgate.netnih.govresearchgate.net. Increased activity of detoxification enzymes such as carboxylesterases (α- and β-esterase), mixed function oxidase (MFO), and glutathione-S-transferase (GST) has been observed in insecticide-resistant insect strains compared to susceptible ones ekb.egresearchgate.netmdpi.com. In Myzus persicae, the overproduction of carboxylesterases (E4 and EF4) contributes to resistance against organophosphates and carbamates mdpi.com. Increased detoxification enzyme activity, such as cytochrome P450 monooxygenase or mixed-function oxidase (MFO), has been correlated with increased S. exigua resistance against this compound researchgate.net. While target-site resistance can confer high resistance, low to moderate levels of resistance and apparent multi-mode of action resistances are often more congruent with detoxification mechanisms researchgate.net.

Population Dynamics and Evolutionary Ecology of Resistance

The development and spread of insecticide resistance within pest populations are influenced by population dynamics and evolutionary ecology journals.co.zacabidigitallibrary.orgmdpi.com. Factors such as the frequency of resistance alleles, the dominance of resistance traits, gene flow between populations, and the intensity and frequency of insecticide application play crucial roles journals.co.zagoogle.com. Continuous and high-intensity use of pesticides, including this compound, increases selection pressure on pest populations, favoring the survival and reproduction of resistant individuals and leading to a continuous increase in the level of pest resistance regulations.govgoogle.com.

Monitoring helps to track the precise changes in resistant phenotype frequencies occurring in field populations cicr.org.in. The rate at which resistance evolves can vary depending on the pest species, its reproductive rate, and the specific resistance mechanisms involved nih.gov. Understanding the population dynamics of resistant individuals is essential for predicting the trajectory of resistance evolution and designing effective management strategies nih.gov. For example, studies on Spodoptera exigua have shown that the level of resistance to this compound can change over time within a population researchgate.net.

Cross-Resistance and Multiple Resistance Phenotypes

Cross-resistance occurs when resistance to one insecticide confers resistance to another insecticide, often within the same chemical class or due to a shared resistance mechanism irac-online.orgjournals.co.zamdpi.com. Multiple resistance refers to a population having independently evolved resistance to insecticides from different chemical classes journals.co.za. Both cross-resistance and multiple resistance are significant challenges in managing this compound resistance.

This compound is a carbamate, and cross-resistance among carbamates and sometimes with organophosphates (due to their similar mode of action inhibiting AChE) can occur irac-online.orgoup.com. However, not all members of the carbamate group have been shown to exhibit cross-resistance epa.gov. Different resistance mechanisms, such as enhanced metabolism, can lead to cross-resistance between different mode of action groups irac-online.orgepa.gov. For instance, metabolic resistance mechanisms involving enzymes like P450s and esterases can confer cross-resistance to multiple insecticide classes mdpi.comfrontiersin.orgmdpi.com.

Studies have investigated cross-resistance patterns involving this compound in various pests. In Spodoptera exigua, while target-site insensitivity conferred resistance to this compound, significant cross-resistance to chlorpyrifos (B1668852) (an organophosphate) was not observed in one study, suggesting selection by this compound alone researchgate.netnih.gov. However, other studies have indicated that insensitive acetylcholinesterase activity in S. exigua can be observed against a number of organophosphates researchgate.net. In Frankliniella occidentalis, a clothianidin-resistant population showed a low level of cross-resistance to this compound nih.gov. A spirotetramat-resistant strain of Aphis gossypii demonstrated differing resistance levels to several insecticides, including a low level of cross-resistance to this compound researchgate.net. Field populations of Bemisia tabaci have exhibited low levels of resistance to this compound alongside high to moderate levels of resistance to other insecticide classes like pyrethroids and organophosphates, indicating multiple resistance nih.gov.

The presence of cross-resistance and multiple resistance phenotypes complicates insecticide rotation strategies, as resistance to one compound may inadvertently reduce the effectiveness of others irac-online.org.

Research on Resistance Monitoring and Detection Strategies

Resistance monitoring and detection are crucial components of insecticide resistance management programs cicr.org.inoup.com. Monitoring helps to document the geographical and temporal variability in population responses to insecticide selection pressures and to track changes in resistant phenotype frequencies cicr.org.in. It also aids in evaluating the impact of implemented resistance management strategies cicr.org.in.

Various methods are used for monitoring and detecting insecticide resistance, including conventional bioassays, biochemical assays, and immunological assays cicr.org.in. Conventional bioassays, such as diagnostic dose assays and log-dose probit (LDP) assays, are commonly used to detect, monitor, and document resistance cicr.org.in. These methods involve exposing pests to different insecticide concentrations to determine susceptibility levels and resistance ratios cicr.org.inoup.com. Leaf residue and filter paper residue tests using discriminating concentrations have been found practical for on-farm resistance monitoring in pests like the diamondback moth oup.com.

Biochemical assays can characterize resistant strains by identifying unique or over-expressed defense mechanisms, such as elevated levels or altered activity of detoxification enzymes researchgate.netcicr.org.in. Immunological assays, often based on antibodies raised against resistance-associated proteins like esterase isozymes, can be used to detect the frequency of resistant insects in field populations, sometimes utilizing formats like ELISA or dip-sticks cicr.org.incirad.fr. For instance, immunochromatographic dip-stick kits have been developed to detect resistance to carbamates like this compound in Heliothis armigera, based on polyclonal antisera raised against resistance-associated esterase isozymes cicr.org.in.

Integrated Pest Management (IPM) Strategies in the Context of this compound Resistance